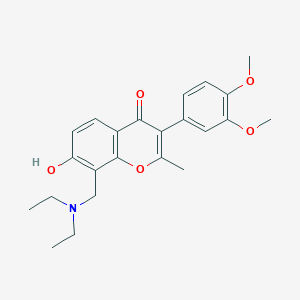

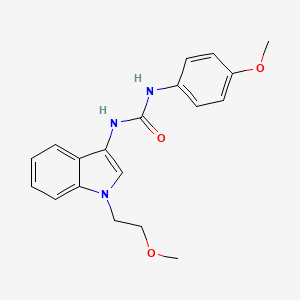

![molecular formula C24H17F3N4OS2 B2486810 3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-27-1](/img/structure/B2486810.png)

3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to the compound of interest involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, derivatives of benzo[d]thiazoles and 1,2,4-triazoles have been synthesized through condensation of specific thio compounds with aromatic amines or aldehydes, highlighting a methodological foundation relevant to our compound (Uma et al., 2017). Additionally, the reaction involving 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol as a starting material for further chemical transformations provides insights into the synthesis process of structurally similar compounds (Sarhan et al., 2008).

Molecular Structure Analysis

Structural analysis of related compounds reveals the importance of spectroscopic and crystallographic methods in determining molecular configuration. For example, novel triazole derivatives have been characterized using UV-vis, IR, NMR, mass spectrometry, and X-ray crystallography, offering a comprehensive approach to understanding molecular structure (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical behavior of benzo[d]thiazole and triazole derivatives under various conditions can elucidate the reactivity and stability of our compound. For example, the synthesis and characterization of oxadiazinane and triazinane derivatives from benzo[d]thiazol-2-yl compounds indicate potential reactions and chemical properties relevant to our compound's class (Uma et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and thermal stability, are crucial for understanding the practical applications and handling of the compound. Studies on similar compounds provide a foundation for predicting these properties, although specific data on our compound may require empirical determination.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for both synthetic applications and understanding biological activity. The regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole exemplifies the type of chemical modification that could be relevant for our compound, showcasing the potential for selective functionalization (Luo et al., 2016).

Aplicaciones Científicas De Investigación

Protective Effects on Ethanol-Induced Oxidative Stress

A study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles and their derivatives against ethanol-induced oxidative stress in mouse brain and liver. These compounds, including similar structures, showed potential in ameliorating peroxidative injury, suggesting their use in managing oxidative stress-related conditions (Aktay et al., 2005).

Catalysis and Synthesis

Another research avenue involves the use of benzothiazole derivatives as catalysts in organic synthesis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been utilized as an efficient catalyst for synthesizing various organic compounds, highlighting the potential of related benzothiazole structures in catalysis and synthetic chemistry (Karimi-Jaberi et al., 2012).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, sharing a similar motif with the compound , have exhibited potent cytotoxic activity in vitro against certain cancer cell lines. This underscores the potential antitumor applications of benzothiazole derivatives in developing new cancer therapies (Hutchinson et al., 2001).

Corrosion Inhibition

Benzimidazole derivatives, closely related to the compound of interest, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These findings suggest that benzothiazole and triazole derivatives could be effective corrosion inhibitors, offering protection to metals in industrial applications (Yadav et al., 2013).

Antimicrobial Activity

Compounds featuring thiazole and triazole moieties have demonstrated antimicrobial activity against a range of bacteria and fungi. This highlights the potential use of such compounds in developing new antimicrobial agents to combat resistant microbial strains (Tay et al., 2022).

Propiedades

IUPAC Name |

3-[[4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N4OS2/c25-24(26,27)17-8-6-7-16(13-17)15-33-22-29-28-21(31(22)18-9-2-1-3-10-18)14-30-19-11-4-5-12-20(19)34-23(30)32/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFSSOYLDVBLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CN4C5=CC=CC=C5SC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

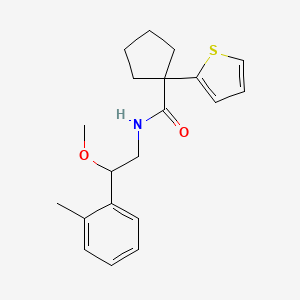

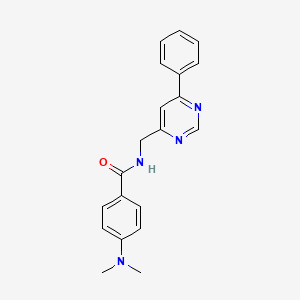

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)

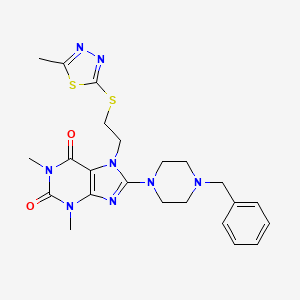

![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)

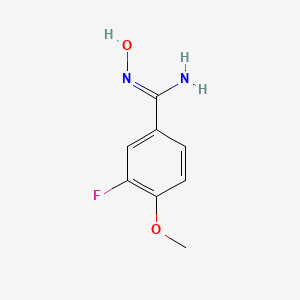

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

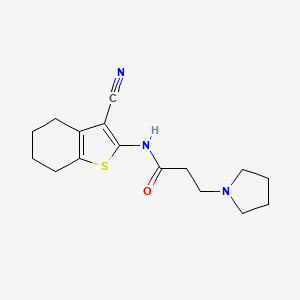

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)